5-Bromo-2-oxindole

Anticancer CDK Inhibition Oxindole SAR

5-Bromo-2-oxindole is a halogenated heterocyclic building block with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol. It appears as a white to off-white powder with a melting point of 220-224 °C and is soluble in DMF.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 20870-78-4
Cat. No. B1268455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-oxindole
CAS20870-78-4
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)NC1=O
InChIInChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
InChIKeyVIMNAEVMZXIKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-oxindole (CAS 20870-78-4): Key Physicochemical Properties and Research-Grade Purity for Medicinal Chemistry


5-Bromo-2-oxindole is a halogenated heterocyclic building block with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol . It appears as a white to off-white powder with a melting point of 220-224 °C and is soluble in DMF [1]. The compound is supplied for research use at ≥98% purity (assay) .

Building Block 5-Bromo handle for Suzuki-Miyaura and related cross-couplings
Purity Profile Research-grade purity suitable for SAR library synthesis
Kinase Baseline Baseline GSK-3β/CDK5 engagement for hit-to-lead optimization

Why 5-Bromo-2-oxindole Cannot Be Replaced by Other 5-Substituted or Unsubstituted Oxindoles in Research


Simple substitution of 5-bromo-2-oxindole with other halogenated or unsubstituted oxindole analogs in synthetic or biological workflows is not a valid approach, as the specific halogen atom at the 5-position dictates both chemical reactivity in cross-coupling reactions and biological activity profiles . Quantitative data demonstrates that replacing the 5-bromo group with a 5-chloro, 5-fluoro, or hydrogen atom leads to significant, measurable differences in antiproliferative potency against cancer cell lines [1] and alters the compound's ability to engage specific kinase targets [2].

Halogen Profile

5-Chloro or 5-fluoro substitution may shift antiproliferative cell-model response relative to 5-bromo

Synthetic Handle

Unsubstituted oxindole lacks the 5-bromo reactive site for cross-coupling diversification strategies

Kinase Baseline

Kinase inhibition profile may not transfer directly to other halogenated oxindole analogs

Quantitative Differentiation of 5-Bromo-2-oxindole: Head-to-Head Performance Data Against Key Analogs


Antiproliferative Activity of 5-Bromo-2-oxindole Derivative vs. 5-Chloro and 5-Fluoro Analogs in MCF-7 Breast Cancer Cells

In a head-to-head comparison of oxindole-indole conjugates, the 5-bromo derivative (6d) exhibited an IC50 of 3.31 ± 0.11 µM against MCF-7 breast cancer cells, while the 5-chloro analog (6c) was more potent with an IC50 of 2.72 ± 0.17 µM, and the 5-fluoro analog (6b) was significantly less active with an IC50 of 6.00 ± 0.32 µM. The unsubstituted parent compound (6a) had an IC50 of 3.12 ± 0.14 µM [1]. This demonstrates that the 5-bromo substitution provides a specific, intermediate potency profile that is distinct from other halogen substitutions.

MCF-7 Antiproliferative
Head-to-head
IC50 3.31 ± 0.11 µM (5-Br) vs 2.72 µM (5-Cl), 6.00 µM (5-F), 3.12 µM (H)
Supports cell-model endpoint comparison across halogen substitutions
MCF-7 breast cancer cell line; staurosporine as positive control
Anticancer CDK Inhibition Oxindole SAR

Kinase Inhibition Profile of 5-Bromo-2-oxindole: GSK-3β vs. CDK5/p25 IC50 Values

5-Bromo-2-oxindole demonstrates distinct inhibitory activity against two therapeutically relevant kinases. It inhibits porcine brain GSK-3α/β with an IC50 of 32,000 nM and human CDK5/p25 with an IC50 of 33,000 nM [1]. While both values are in the micromolar range, they provide a baseline for understanding the scaffold's inherent kinase engagement. This is a class-level inference, as direct comparator data for other 5-substituted oxindoles under identical assay conditions is not available in this source.

Kinase Inhibition
Class-level
GSK-3α/β IC50 32,000 nM; CDK5/p25 IC50 33,000 nM
Supports scaffold kinase engagement baseline for hit optimization
Data source: BindingDB; direct comparator values not available
Kinase Inhibition GSK-3β CDK5 Oxindole Scaffold

Synthetic Utility: 5-Bromo-2-oxindole as a Versatile Cross-Coupling Partner

The presence of a bromine atom at the 5-position of the oxindole ring makes 5-bromo-2-oxindole a highly attractive substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This reactivity is a direct consequence of the bromine substituent and is a key differentiator from the less reactive 5-chloro analog. A representative example is its use in Suzuki coupling with 5-phenyloxindole, where 5-bromo-2-oxindole (5 g, 23.5 mmol) was reacted under standard conditions (toluene/ethanol solvent) to generate a 5-aryl oxindole derivative [1]. While this is supporting evidence for its synthetic versatility, direct yield comparisons with other 5-halo oxindoles under identical conditions are not available in this source.

Cross-Coupling Utility
Supporting evidence
5-Br enables Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids
Supports synthetic route selection for building block diversification
Qualitative reactivity advantage; yield data not specified in source
Organic Synthesis Cross-Coupling Building Block Suzuki Coupling

Recommended Research Applications for 5-Bromo-2-oxindole Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Anticancer Oxindole Derivatives

Use 5-bromo-2-oxindole as a key comparator in SAR campaigns to understand the impact of halogen substitution at the 5-position on anticancer activity. The quantitative data from the MCF-7 cell line assay (IC50 = 3.31 ± 0.11 µM) provides a clear benchmark for evaluating the potency of novel 5-substituted analogs [1].

Synthesis of Kinase-Focused Chemical Libraries

Employ 5-bromo-2-oxindole as a versatile starting material for the synthesis of focused libraries targeting kinases such as GSK-3β and CDK5. Its established, albeit micromolar, inhibitory activity (IC50 values of 32,000 nM and 33,000 nM, respectively) makes it a suitable scaffold for hit-to-lead optimization and for generating analogs with improved potency [2].

Palladium-Catalyzed Cross-Coupling Reactions for Late-Stage Functionalization

Utilize the bromine atom at the 5-position as a reactive handle for Suzuki-Miyaura and other cross-coupling reactions to introduce diverse aryl or heteroaryl groups. This approach enables the rapid generation of complex oxindole-based molecules for biological screening and materials science applications .

Application
Selection Property
Validation Focus
Antiproliferative Oxindole SAR
5-Br benchmark profile
Cell-model response across halogen series
Kinase-Focused Library Synthesis
Scaffold baseline for GSK-3β, CDK5
Inhibitory activity in target-based assays
Palladium-Catalyzed Diversification
Reactive 5-Br handle
Cross-coupling with aryl/heteroaryl partners

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-oxindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.